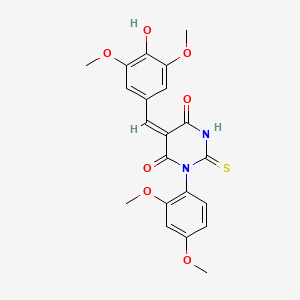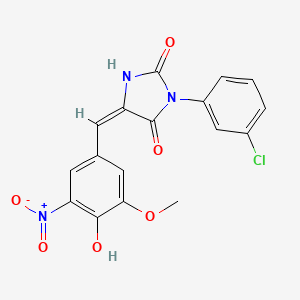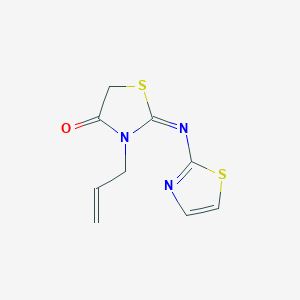
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as BRD-9424, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Mechanism of Action
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying various enzymes and proteins. However, its potency and selectivity can vary depending on the target enzyme or protein, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. It may also have potential applications in the treatment of inflammatory diseases and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective analogs of this compound may lead to improved therapeutic agents.
Synthesis Methods
The synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloroaniline to form an intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione to produce the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity.
Scientific Research Applications
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, cell division, and differentiation.
properties
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALUZJZHHPGO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)

![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)

![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)

![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)